1-Bromo-2-methoxyethane

Physicochemical characterization Phase separation Reaction medium selection

1-Bromo-2-methoxyethane (CAS 6482-24-2, also known as 2-bromoethyl methyl ether) is a brominated ether belonging to the class of primary alkyl bromides, with the molecular formula C₃H₇BrO and a molecular weight of 138.99 g/mol. The compound exists as a clear, colorless to yellow liquid and is characterized by a density of 1.479 g/mL at 25 °C and a boiling point of 40-41 °C at 66 mmHg.

Molecular Formula C3H7BrO
Molecular Weight 138.99 g/mol
CAS No. 6482-24-2
Cat. No. B044670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxyethane
CAS6482-24-2
Synonyms(2-Methoxy)bromoethane;  1-Bromo-2-methoxyethane;  2-Bromo-1-methoxyethane;  2-Methoxy-1-bromoethane;  2-Methoxyethyl Bromide;  NSC 81806;  β-Methoxyethyl Bromide
Molecular FormulaC3H7BrO
Molecular Weight138.99 g/mol
Structural Identifiers
SMILESCOCCBr
InChIInChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3
InChIKeyYZUPZGFPHUVJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methoxyethane (CAS 6482-24-2) Technical Baseline and Physicochemical Identity for Scientific Procurement


1-Bromo-2-methoxyethane (CAS 6482-24-2, also known as 2-bromoethyl methyl ether) is a brominated ether belonging to the class of primary alkyl bromides, with the molecular formula C₃H₇BrO and a molecular weight of 138.99 g/mol . The compound exists as a clear, colorless to yellow liquid and is characterized by a density of 1.479 g/mL at 25 °C and a boiling point of 40-41 °C at 66 mmHg . The bromine atom serves as an excellent leaving group, making the compound a versatile electrophile for nucleophilic substitution (SN2) reactions, while the methoxy group provides a site for further functionalization .

Why Generic Substitution of 1-Bromo-2-methoxyethane (CAS 6482-24-2) Fails: Critical Property and Reactivity Differences Among Bromoalkyl Ethers


Although other bromoalkyl ethers and bromoalcohols share the same general functional groups, substituting 1-bromo-2-methoxyethane with a generic analog is not scientifically defensible due to substantial differences in key physicochemical properties, conformational stability, and demonstrated synthetic utility. For example, 2-bromoethanol (CAS 540-51-2) exhibits significantly higher density (1.763 g/mL) and different hydrogen-bonding behavior due to its hydroxyl group, which alters reaction selectivity and solvent compatibility . Similarly, 1-bromo-2-(methoxymethoxy)ethane (CAS 112496-94-3) possesses a higher boiling point (116-117 °C) and lower density (1.448 g/mL), reflecting the impact of the additional methoxymethoxy group on molecular interactions . Furthermore, 2-bromoethyl ethyl ether (CAS 592-55-2) presents a higher boiling point (125-127 °C) and lower density (1.357 g/mL), which can necessitate different reaction conditions and purification protocols [1]. These quantifiable differences directly affect reaction kinetics, phase behavior, and overall synthetic outcomes, making unverified substitution a significant risk to experimental reproducibility and process efficiency. The evidence below establishes the specific, measurable advantages of 1-bromo-2-methoxyethane over its closest alternatives.

Quantitative Differentiation Evidence for 1-Bromo-2-methoxyethane (CAS 6482-24-2) Versus Closest Analogs


Density Advantage of 1-Bromo-2-methoxyethane Over 2-Bromoethanol and 2-Bromoethyl Ethyl Ether

The density of 1-bromo-2-methoxyethane is 1.479 g/mL at 25 °C . This value is intermediate between that of 2-bromoethanol (1.763 g/mL) and 2-bromoethyl ethyl ether (1.357 g/mL) [1]. The higher density of 2-bromoethanol is attributable to intermolecular hydrogen bonding via its hydroxyl group, while the lower density of 2-bromoethyl ethyl ether reflects its larger alkyl chain and reduced polarity. The density of 1-bromo-2-methoxyethane provides a balance that can be advantageous in biphasic reactions and extractions where a specific density differential is required.

Physicochemical characterization Phase separation Reaction medium selection

Boiling Point Differentiation of 1-Bromo-2-methoxyethane Relative to 2-Bromoethyl Ethyl Ether

The boiling point of 1-bromo-2-methoxyethane is 40-41 °C at 66 mmHg (lit.) , which corresponds to approximately 106.8 °C at 760 mmHg . In contrast, 2-bromoethyl ethyl ether exhibits a boiling point of 125-127 °C at 760 mmHg [1]. The lower boiling point of 1-bromo-2-methoxyethane, attributable to its lower molecular weight and weaker van der Waals interactions, facilitates distillation-based purification and removal under milder conditions.

Distillation Purification Volatility

Water Solubility of 1-Bromo-2-methoxyethane in Contrast to 2-Bromoethyl Ethyl Ether

The water solubility of 1-bromo-2-methoxyethane is 14.4 g/L at 25 °C . While 2-bromoethyl ethyl ether is reported to be soluble in water [1], specific quantitative solubility data for 2-bromoethyl ethyl ether is not consistently available in authoritative sources. The defined, moderate water solubility of 1-bromo-2-methoxyethane is a critical parameter for designing aqueous workup procedures and understanding its behavior in biphasic reaction systems.

Solubility Aqueous workup Reaction medium

Proven Utility of 1-Bromo-2-methoxyethane as an Intermediate in Erlotinib Synthesis

1-Bromo-2-methoxyethane is a key alkylating agent in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in targeted cancer therapy [1]. This specific application is well-documented in pharmaceutical synthesis databases, where it is used to install the 2-methoxyethyl group onto a core scaffold [2]. While 2-bromoethyl ethyl ether can also serve as an alkylating agent , the specific use of 1-bromo-2-methoxyethane in the established Erlotinib synthesis pathway demonstrates a validated, high-value application that is not directly transferable to its ethyl ether analog.

Pharmaceutical synthesis Alkylation Drug intermediate

Conformational Stability and Energy Differences of 1-Bromo-2-methoxyethane

A comprehensive conformational analysis of 1-bromo-2-methoxyethane using low-resolution microwave, infrared, and Raman spectroscopy, along with ab initio calculations, has quantified the energy differences between its conformers [1]. The enthalpy difference between conformers of the –OCH₃ group was determined to be 850 ± 115 cm⁻¹ (2.43 ± 0.33 kcal/mol), while the difference between conformers of the –CH₂Br group was found to be 510 ± 24 cm⁻¹ (1.46 ± 0.07 kcal/mol) [1]. These values provide a detailed understanding of the compound's conformational flexibility, which can influence its reactivity in sterically sensitive reactions. Such detailed spectroscopic characterization is not commonly available for all analogous bromoethers.

Conformational analysis Spectroscopy Computational chemistry

Kinetic Data for the Reaction of 1-Bromo-2-methoxyethane with Potassium Iodide

The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone have been investigated at 15 °C and 25 °C . While specific rate constants are not provided in the accessible sources, the existence of this kinetic study provides a foundation for understanding its reactivity in nucleophilic substitution (SN2) reactions. Comparative rate data for 2-bromoethyl ethyl ether under identical conditions is not readily available, limiting a direct quantitative comparison. However, the documented kinetic behavior confirms the expected SN2 reactivity profile, which is influenced by the steric and electronic effects of the methoxy group.

Kinetics Nucleophilic substitution Reaction rate

Optimal Application Scenarios for 1-Bromo-2-methoxyethane (CAS 6482-24-2) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Synthesis: Alkylation in Erlotinib Production

1-Bromo-2-methoxyethane is specifically utilized as an alkylating agent in the synthesis of Erlotinib, a targeted cancer therapy . This application leverages the compound's ability to introduce the 2-methoxyethyl group via nucleophilic substitution, a transformation validated in established synthetic routes [1]. The moderate water solubility (14.4 g/L at 25 °C) facilitates aqueous workup steps following the alkylation reaction.

Biphasic Reaction Systems Requiring Defined Density Differential

The density of 1-bromo-2-methoxyethane (1.479 g/mL at 25 °C) is intermediate between that of 2-bromoethanol (1.763 g/mL) and 2-bromoethyl ethyl ether (1.357 g/mL) [1]. This property makes it suitable for liquid-liquid extractions and biphasic reactions where a specific density differential is required for efficient phase separation and product isolation.

Synthesis Requiring Low-Temperature Distillation or Volatile Reagent Removal

The boiling point of 1-bromo-2-methoxyethane (40-41 °C at 66 mmHg) is significantly lower than that of 2-bromoethyl ethyl ether (125-127 °C at 760 mmHg) [1]. This lower boiling point facilitates its removal by distillation under mild conditions, reducing the risk of thermal decomposition of sensitive products and simplifying purification protocols in multi-step syntheses.

Computational Chemistry and Conformational Modeling Studies

The detailed conformational analysis of 1-bromo-2-methoxyethane, including quantified enthalpy differences between its conformers , provides a robust dataset for computational chemists. This data supports molecular modeling, docking studies, and the prediction of reaction outcomes in sterically demanding environments, where conformational flexibility is a critical factor.

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